Cas no 2640822-02-0 (2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a structurally complex heterocyclic compound featuring a fused benzoxazole and tetrahydroisoquinoline core. Its key advantages include high selectivity and potency as a pharmacological agent, particularly in targeting specific receptor interactions due to its rigid, planar benzoxazole moiety and electron-rich dimethoxy substitutions. The chloro substituent enhances its binding affinity and metabolic stability, making it valuable in medicinal chemistry research. The compound's synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. Its well-defined crystalline properties facilitate characterization and reproducibility in experimental applications. This molecule is primarily utilized in preclinical studies for its potential in central nervous system (CNS) drug development.
2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure
2640822-02-0 structure
Product name:2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No:2640822-02-0
MF:C18H17ClN2O3
MW:344.792183637619
CID:5316174
PubChem ID:155801311

2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • F6754-6336
    • 2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • AKOS040724641
    • 2640822-02-0
    • 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C18H17ClN2O3/c1-22-16-7-11-5-6-21(10-12(11)8-17(16)23-2)18-20-14-9-13(19)3-4-15(14)24-18/h3-4,7-9H,5-6,10H2,1-2H3
    • SMILES: ClC1C=CC2=C(C=1)N=C(N1CC3C=C(C(=CC=3CC1)OC)OC)O2

Computed Properties

  • Exact Mass: 344.0927701g/mol
  • Monoisotopic Mass: 344.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 47.7Ų

2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6754-6336-50mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
50mg
$240.0 2023-09-07
Life Chemicals
F6754-6336-2mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
2mg
$88.5 2023-09-07
Life Chemicals
F6754-6336-5mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
5mg
$103.5 2023-09-07
Life Chemicals
F6754-6336-30mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
30mg
$178.5 2023-09-07
Life Chemicals
F6754-6336-10μmol
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6754-6336-75mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
75mg
$312.0 2023-09-07
Life Chemicals
F6754-6336-100mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
100mg
$372.0 2023-09-07
Life Chemicals
F6754-6336-4mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
4mg
$99.0 2023-09-07
Life Chemicals
F6754-6336-25mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
25mg
$163.5 2023-09-07
Life Chemicals
F6754-6336-15mg
2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2640822-02-0
15mg
$133.5 2023-09-07

2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Related Literature

Additional information on 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Comprehensive Overview of 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 2640822-02-0)

2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 2640822-02-0) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. The presence of a benzoxazole moiety and dimethoxy groups enhances its potential as a scaffold for drug discovery, particularly in targeting neurological and metabolic disorders.

Recent studies highlight the growing interest in benzoxazole-containing compounds due to their unique pharmacological properties. Researchers are exploring the role of 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in modulating enzyme activity and receptor binding, making it a promising candidate for treating conditions like neurodegenerative diseases and diabetes. Its chloro-substituted benzoxazole group is particularly noteworthy, as it contributes to enhanced stability and bioavailability.

The synthesis of CAS No. 2640822-02-0 involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the rising demand for small-molecule therapeutics, this compound is increasingly being studied for its potential in precision medicine and targeted drug delivery systems.

In the context of current trends, 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline aligns with the search for novel bioactive molecules and heterocyclic compounds. Its applications extend to cancer research, where its ability to interfere with cellular pathways is under investigation. Additionally, the compound's low toxicity profile and high selectivity make it a viable option for further preclinical studies.

From an industrial perspective, the scalability of producing CAS No. 2640822-02-0 is a critical factor. Innovations in green chemistry and catalytic processes are being explored to optimize its synthesis, reducing environmental impact. As the pharmaceutical industry shifts toward sustainable practices, this compound exemplifies the balance between efficacy and eco-friendliness.

In summary, 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline represents a cutting-edge area of research with broad implications for drug development. Its unique structure and functional groups position it as a key player in the quest for next-generation therapeutics. Continued exploration of its mechanisms and applications will undoubtedly contribute to advancements in medicinal chemistry and biotechnology.

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